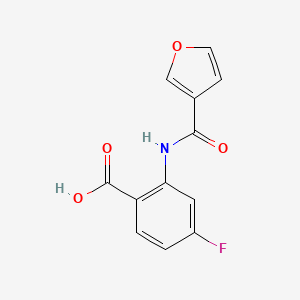

4-Fluoro-2-(furan-3-amido)benzoic acid

Beschreibung

Amide-containing aromatic carboxylic acids represent a privileged scaffold in drug discovery and development. mdpi.com This structural class, which includes N-acyl derivatives of anthranilic acid (2-aminobenzoic acid), is foundational to numerous therapeutic agents. ekb.eg The presence of both a carboxylic acid and an amide group on an aromatic ring creates a molecule with a unique combination of properties. The carboxylic acid moiety often serves as a key interaction point with biological targets, acting as a hydrogen bond donor and acceptor, while the amide bond provides structural rigidity and stability under physiological conditions. mdpi.com

Derivatives of anthranilic acid, in particular, have been explored for a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ekb.egnih.gov The arrangement of the functional groups allows for intramolecular hydrogen bonding, which can influence the molecule's conformation and its ability to bind to specific receptors or enzyme active sites. The general structure serves as a versatile template, allowing for diverse substitutions on the aromatic ring and the acyl group, leading to large libraries of compounds for screening and optimization. nih.gov

The molecular architecture of 4-Fluoro-2-(furan-3-amido)benzoic acid incorporates three distinct and significant structural motifs: a fluorinated benzene (B151609) ring, a furan (B31954) ring, and an amide linkage.

Fluorine Substitution: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties. The high electronegativity and small size of the fluorine atom can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. beilstein-journals.org

The Furan Ring: The furan nucleus is a five-membered aromatic heterocycle that is a common component of many natural and synthetic bioactive compounds. nih.gov It can act as a bioisostere for other aromatic rings, like benzene or thiophene, while offering different electronic properties and potential for hydrogen bonding through its oxygen atom. Furan derivatives have been investigated for a vast range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. nih.gov

Amide Linkage: The amide bond is a cornerstone of peptide and protein structures and is one of the most frequently used functional groups in pharmaceuticals. Its planarity and ability to act as both a hydrogen bond donor and acceptor make it crucial for molecular recognition and binding to biological targets.

The combination of these motifs in a single molecule like this compound creates a compound with a complex property profile that is of significant interest for chemical and biological research.

While detailed research studies focusing specifically on this compound are not extensively documented in publicly available literature, its existence is confirmed by its unique CAS number (953742-26-2) and its availability from commercial chemical suppliers. bldpharm.comaaronchem.com The research significance of this compound can be inferred from the broad and potent biological activities reported for its close structural analogues.

N-acyl anthranilic acid derivatives are a well-established class of biologically active molecules. For instance, fluorinated anthranilic acid analogues have been investigated as potential antitubercular agents by targeting essential enzymes in Mycobacterium tuberculosis. Other related compounds have shown promise as insecticides and exhibit a range of activities including antifungal and cytotoxic effects against various cell lines. aksci.com

The general synthetic route to such compounds typically involves the acylation of an aminobenzoic acid (in this case, 2-amino-4-fluorobenzoic acid) with a carboxylic acid chloride or by using peptide coupling reagents to form the amide bond with the corresponding carboxylic acid (furan-3-carboxylic acid). orgsyn.org The commercial availability of this compound suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules for various research applications, including the development of novel pharmaceuticals or materials. Its structure makes it a prime candidate for screening in assays for a multitude of therapeutic targets where its parent structural classes have shown activity.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 953742-26-2 | bldpharm.comaaronchem.com |

| Molecular Formula | C₁₂H₈FNO₄ | aaronchem.com |

| Molecular Weight | 249.19 g/mol | bldpharm.com |

| IUPAC Name | 4-fluoro-2-(furan-3-ylformamido)benzoic acid | N/A |

Eigenschaften

IUPAC Name |

4-fluoro-2-(furan-3-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4/c13-8-1-2-9(12(16)17)10(5-8)14-11(15)7-3-4-18-6-7/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCVFLREJNHLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C2=COC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Furan 3 Amido Benzoic Acid and Precursors

Strategies for Amide Bond Formation

The crucial step in assembling the target molecule is the formation of the amide linkage. This can be achieved through several reliable methods, primarily differing in the choice of starting materials and activation strategy.

The most direct and widely employed route to 4-Fluoro-2-(furan-3-amido)benzoic acid involves the coupling of a 4-fluoro-2-aminobenzoic acid precursor with an activated furan-3-carboxylic acid derivative. The reaction typically starts with either 4-fluoro-2-aminobenzoic acid itself or its corresponding ester (e.g., methyl or ethyl ester) to prevent self-condensation or other side reactions involving the free carboxylic acid.

The furan-3-carboxylic acid moiety is generally activated to facilitate the reaction with the relatively nucleophilic amino group. A common method is the conversion of furan-3-carboxylic acid to furan-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily couples with the aminobenzoic acid, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the acid chloride. luxembourg-bio.com These reagents work by forming a highly reactive activated ester intermediate in situ. This approach is often preferred due to its milder conditions and broader functional group tolerance. nih.gov

| Coupling Reagent | Abbreviation | Typical Co-reagent/Additive | Key Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (B26582) (HOBt) | Effective and inexpensive; produces insoluble dicyclohexylurea (DCU) byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDCI | 1-Hydroxybenzotriazole (HOBt) | Water-soluble carbodiimide (B86325); byproduct is also water-soluble, simplifying purification. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | None (contains HOBt moiety) | Highly efficient phosphonium-based reagent. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Base (e.g., DIPEA) | Uronium/aminium salt-based reagent known for high efficiency and low rates of racemization. |

A conceptually alternative, though less common, strategy involves forming the amide bond from a 3-aminofuran derivative and a suitable benzoic acid precursor. This approach is often hampered by the inherent instability of simple 3-aminofurans. researchgate.net The parent 3-aminofuran is known to be unstable, potentially due to tautomerization to an imine form which can lead to polymerization or decomposition. researchgate.net

Therefore, synthetic efforts typically focus on more stable, substituted 3-aminofuran derivatives. acs.orgresearchgate.net These can be prepared through various methods, such as multicomponent reactions or modified Thorpe-Ziegler cyclizations. acs.orgresearchgate.net Once a suitable 3-aminofuran is obtained, it can undergo a condensation reaction with a 4-fluoro-2-carboxybenzoic acid derivative, such as 4-fluorophthalic anhydride. However, the reactivity and stability of the 3-aminofuran precursor remain significant challenges in this synthetic route.

Selective Fluorination Techniques in Benzoic Acid Synthesis

The introduction of a fluorine atom at the C-4 position of the benzoic acid ring is a key step in preparing the necessary precursors. This can be accomplished either by direct fluorination of an existing aromatic ring or, more commonly, by employing a building block that already contains the fluorine atom.

Direct fluorination of aromatic C-H bonds is challenging to control. A more reliable method for introducing a fluorine atom is through deaminative fluorination, most notably the Balz-Schiemann reaction. orgsyn.orgwikipedia.org This process involves the diazotization of an aromatic amine, such as 4-aminobenzoic acid, with nitrous acid (generated from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄). This forms a stable diazonium tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this isolated salt then yields the desired 4-fluorobenzoic acid, with nitrogen gas and boron trifluoride as byproducts. orgsyn.org

More recent methods involve nucleophilic fluorination of organometallic or hypervalent iodine precursors. For instance, 1-arylbenziodoxolones can serve as precursors to 2-fluorobenzoic acids via reaction with fluoride (B91410) salts. arkat-usa.orgresearchgate.net

In many synthetic campaigns, the most practical and efficient approach is to begin with a commercially available, pre-fluorinated starting material. This strategy leverages well-established industrial processes for producing fluorinated aromatics and avoids potentially low-yielding fluorination steps in the laboratory.

A common starting point is 4-fluorobenzoic acid itself. globalscientificjournal.comresearchgate.net To generate the required 4-fluoro-2-aminobenzoic acid, a nitro group must be introduced at the 2-position via electrophilic nitration, followed by reduction of the nitro group to an amine using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl). google.com

Alternatively, di-substituted building blocks can offer more direct routes. For example, 2-bromo-4-fluorobenzoic acid or 4-fluoro-2-iodobenzoic acid are valuable precursors. ossila.comiucr.org The halogen at the 2-position can be displaced by an amino group through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through classical nucleophilic aromatic substitution under forcing conditions.

| Building Block | CAS Number | Typical Synthetic Application |

|---|---|---|

| 4-Fluorobenzoic acid | 456-22-4 | Starting material for nitration/reduction sequence to introduce the 2-amino group. google.com |

| 2-Amino-4-fluorobenzoic acid | 446-32-2 | Direct precursor for amide coupling; synthesis can start from 4-fluorohalogenobenzoic acid. google.com |

| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | Precursor for amination at the 2-position via coupling reactions. iucr.org |

| 4-Fluoro-2-iodobenzoic acid | 56096-89-0 | Versatile precursor for introducing the 2-amino group or other functionalities. ossila.com |

Functionalization of the Furan (B31954) Moiety

Further modification of the this compound structure can be achieved by targeting the furan ring. The furan moiety is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The most reactive positions on the furan ring are C2 and C5.

In the context of a furan-3-carboxamide, the amide group at the C3 position acts as a deactivating, meta-directing group. However, the activating nature of the furan ring oxygen generally dominates, directing incoming electrophiles to the adjacent C2 and C5 positions. Therefore, reactions such as halogenation (with NBS or Br₂), nitration (with nitric acid/acetic anhydride), or Friedel-Crafts acylation can be expected to occur preferentially at the C2 or C5 positions of the furan ring, allowing for the synthesis of a diverse library of analogues. mdpi.comnih.gov

Synthetic Routes to 3-Substituted Furan Derivatives

The furan-3-amido moiety of the target molecule originates from a 3-substituted furan derivative, most commonly 3-furoic acid or its activated form. The synthesis of 3-furoic acid is a key first step. Various methods have been established for its preparation. For instance, it can be synthesized through the oxidation of 3-furaldehyde (B129913) or via the decarboxylation of 3,4-furandicarboxylic acid. nih.gov These methods provide a reliable source of the essential furan-3-carboxylic acid precursor, which is a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals. nih.gov

Once obtained, 3-furoic acid can be activated for subsequent amide coupling reactions. A standard method is the conversion of the carboxylic acid to an acyl halide, such as 3-furoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated intermediate is highly reactive towards nucleophiles like amines.

Table 1: Selected Synthetic Methods for 3-Furoic Acid

| Starting Material | Reagent(s) | Product | Key Transformation |

| 3-Furaldehyde | Oxidizing Agent (e.g., KMnO₄, Ag₂O) | 3-Furoic Acid | Oxidation |

| 3,4-Furandicarboxylic Acid | Heat | 3-Furoic Acid | Decarboxylation |

Coupling Reactions Incorporating Furan Rings

With the precursors, 3-furoic acid (or its activated derivative) and 2-amino-4-fluorobenzoic acid, in hand, the core challenge lies in forming the central amide bond or, alternatively, constructing the C-N bond prior to introducing the carbonyl group. Several powerful coupling reactions are suitable for this purpose.

Amide Coupling (Amidation)

The most direct approach is the condensation of 2-amino-4-fluorobenzoic acid with an activated form of 3-furoic acid. This is a widely used reaction in medicinal chemistry. nih.gov The carboxylic acid of the furan component is typically activated using a variety of coupling reagents to facilitate the reaction with the amino group of the benzoic acid derivative. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side products. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Base Often Used | Typical Solvent |

| Carbodiimides | DCC, EDC | DMAP | DMF, DCM |

| Uronium/Guanidinium | HATU, HBTU | DIPEA | DMF |

| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | Pyridine, Et₃N | DCM, Toluene (B28343) |

Palladium-Catalyzed Cross-Coupling Reactions

Alternatively, palladium-catalyzed cross-coupling reactions offer powerful methods for forming the aryl-nitrogen or aryl-furan bonds.

Buchwald-Hartwig Amination: This reaction could theoretically be used to form the C-N bond by coupling a furan-containing amine with 2-bromo-4-fluorobenzoic acid or, more plausibly, by coupling 3-bromo-furan with 2-amino-4-fluorobenzoic acid. nih.govarkat-usa.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. google.com While versatile, this method would require additional steps to introduce the carbonyl group to form the amide. A more direct, though less common, variant is the transamidation, where a pre-existing amide undergoes exchange with a different amine under palladium catalysis. orgsyn.org

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation. globalscientificjournal.com It could be employed to synthesize a precursor by coupling furan-3-boronic acid with a suitably substituted bromo-benzoic acid derivative. researchgate.net For instance, coupling furan-3-boronic acid with 2-bromo-4-fluorobenzoic acid would yield 2-(furan-3-yl)-4-fluorobenzoic acid, which would then require several steps to convert into the target amide. This route is generally less direct than standard amidation for this specific target.

Multi-Component Reaction Approaches for Furo-Amido Benzoic Acid Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient alternative to traditional multi-step synthesis. eurjchem.comchemicalbook.com For the furo-amido benzoic acid scaffold, the Ugi and Passerini reactions are particularly relevant.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. eurjchem.com A plausible Ugi reaction to generate a scaffold related to the target molecule could involve:

Amine: 2-amino-4-fluorobenzoic acid (acting as both the amine and carboxylic acid component, a known variation).

Carbonyl: Furan-3-carbaldehyde.

Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide.

This would generate a complex product with the desired structural elements, although likely requiring subsequent modification to yield the exact target molecule.

Passerini Three-Component Reaction: This reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. To construct the target scaffold, one could envision a reaction using:

Carboxylic Acid: 3-Furoic acid.

Carbonyl: An aldehyde or ketone derived from 2-amino-4-fluorobenzoic acid (e.g., an isatin (B1672199) derivative).

Isocyanide: A simple alkyl or aryl isocyanide.

Like the Ugi reaction, the Passerini reaction provides rapid access to molecular complexity but may require further synthetic steps to arrive at the final product.

Purification and Reaction Optimization Methodologies

Purification: The purification of the final product, this compound, and its intermediates is critical for obtaining material of high purity. Given the crystalline nature of many aromatic amides and carboxylic acids, recrystallization is often the method of choice.

Table 3: Potential Recrystallization Solvents

| Solvent Class | Examples | Rationale |

| Alcohols | Ethanol (B145695), Methanol | Good solvency for polar compounds at high temperatures. |

| Esters | Ethyl Acetate | Medium polarity, often used in combination with hexanes. |

| Ketones | Acetone | Good solvent for a wide range of organic compounds. |

| Aprotic Polar | Acetonitrile, 1,4-Dioxane | Often provides excellent crystals for amides upon cooling. |

| Aqueous Systems | Water, Ethanol/Water | Useful if the compound has sufficient polarity or forms a salt. |

For mixtures that are difficult to separate by recrystallization, column chromatography using silica (B1680970) gel is a standard alternative. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is commonly employed. nih.gov

Reaction Optimization: Optimizing reaction conditions is key to maximizing yield and minimizing impurities. For amide coupling reactions, this involves screening different catalysts, solvents, temperatures, and reaction times. nih.gov

Catalyst/Reagent Screening: For amidation, comparing different coupling reagents (e.g., HATU vs. EDC) can significantly impact efficiency. nih.gov For cross-coupling reactions, the choice of palladium catalyst and ligand is paramount.

Solvent and Base Selection: The polarity of the solvent can influence reaction rates and solubility of reactants. The strength and type of base used are critical, especially in coupling reactions, to ensure deprotonation of the nucleophile without causing side reactions.

Temperature and Time: Amide couplings are often run at room temperature but may be heated to drive the reaction to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is essential to determine the optimal reaction time.

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a crucial tool for identifying the functional groups and elucidating the molecular structure of a compound.

Experimental Spectral Acquisition and Band Assignment

An experimental investigation would involve recording the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of a synthesized and purified sample of 4-Fluoro-2-(furan-3-amido)benzoic acid. The resulting spectra would display a series of bands corresponding to the vibrational modes of the molecule's constituent parts.

Key vibrational modes that would be expected and their general regions are:

O-H stretch (from the carboxylic acid): A broad band typically in the 3300-2500 cm⁻¹ region.

N-H stretch (from the amide): A sharp to medium band around 3300 cm⁻¹.

C-H stretches (aromatic and furan (B31954) rings): Typically observed between 3100-3000 cm⁻¹.

C=O stretch (carboxylic acid and amide I band): Strong absorptions in the 1750-1650 cm⁻¹ region.

N-H bend (amide II band): Usually found around 1600-1500 cm⁻¹.

C=C stretches (aromatic and furan rings): Multiple bands in the 1600-1450 cm⁻¹ region.

C-F stretch : A strong band typically in the 1250-1000 cm⁻¹ range.

C-O stretches (carboxylic acid and furan ring): Expected in the 1300-1000 cm⁻¹ region.

Without experimental data, a specific band assignment table cannot be generated.

Computational Vibrational Frequency Analysis and Assignment (e.g., Total Energy Distribution)

To complement experimental data, computational methods such as Density Functional Theory (DFT) are employed. The process involves:

Optimizing the molecular geometry of this compound.

Calculating the harmonic vibrational frequencies at a specified level of theory (e.g., B3LYP/6-311++G(d,p)).

Scaling the calculated frequencies to correct for anharmonicity and computational approximations.

Performing a Total Energy Distribution (TED) analysis to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions).

A data table presenting the calculated (scaled and unscaled) wavenumbers, experimental wavenumbers, and the detailed TED for each mode would be constructed from these results. The lack of published computational studies for this molecule prevents the creation of such a table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, which is essential for confirming the molecular structure.

¹H and ¹³C NMR Chemical Shift Analysis

Experimental ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR: The spectrum would show distinct signals for each chemically non-equivalent proton. Expected signals would include a singlet for the carboxylic acid proton (typically downfield, >10 ppm), a singlet for the amide proton, and a series of doublets, triplets, or multiplets for the protons on the furan and substituted benzene (B151609) rings.

¹³C NMR: The spectrum would display separate signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and amide would appear significantly downfield (>160 ppm). The aromatic and furan carbons would resonate in the 150-110 ppm region, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

A detailed data table listing the experimental chemical shifts (δ in ppm), multiplicities, coupling constants (J in Hz), and assignments for each proton and carbon would be presented here.

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations

Theoretical NMR chemical shifts can be calculated using the GIAO method, often within a DFT framework. These calculations, performed on the optimized geometry of the molecule, predict the ¹H and ¹³C chemical shifts. By comparing the calculated shifts with the experimental values, a definitive assignment of the NMR signals can be achieved. A correlation graph plotting experimental versus calculated chemical shifts is often used to demonstrate the accuracy of the computational method.

A table comparing the experimental and GIAO-calculated ¹H and ¹³C chemical shifts would be included in this section if the data were available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound, recorded in a suitable solvent, would likely show absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions within the aromatic rings, furan moiety, and carbonyl groups. Computational methods, such as Time-Dependent DFT (TD-DFT), could be used to calculate the electronic transition energies and oscillator strengths to aid in the interpretation of the experimental spectrum.

A data table summarizing the experimental maximum absorption wavelengths (λmax), molar absorptivity (ε), and the corresponding calculated electronic transitions would be provided in this section.

Experimental UV-Vis Absorption Profile Characterization

To characterize the electronic absorption properties of this compound, its UV-Vis absorption spectrum would be recorded using a spectrophotometer. The compound would be dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile, to obtain a dilute solution. The spectrum would be scanned over a wavelength range, typically from 200 to 800 nm, to identify the wavelengths of maximum absorption (λmax). These absorption maxima correspond to electronic transitions within the molecule, providing insights into the conjugated π-system involving the fluorinated benzoic acid and furan-3-amido moieties. The molar extinction coefficients (ε) at each λmax would also be determined to quantify the strength of these transitions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) would be a powerful tool to complement the experimental UV-Vis data. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the electronic excitation energies and oscillator strengths of the molecule could be calculated. These theoretical predictions would help in the assignment of the experimentally observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. Furthermore, analysis of the molecular orbitals involved (e.g., HOMO and LUMO) would provide a deeper understanding of the nature of these electronic transitions and the influence of the fluoro and furan-3-amido substituents on the electronic structure of the benzoic acid core.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction Data Acquisition and Refinement

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction analysis would be necessary. This would involve growing suitable single crystals of the compound, which could be achieved through techniques such as slow evaporation of a solvent. A selected crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and processed to determine the unit cell parameters and the crystal system. The structure would be solved and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

Analysis of the refined crystal structure would reveal the arrangement of molecules in the crystal lattice, known as the crystal packing. This analysis would focus on identifying and characterizing the various intermolecular interactions that stabilize the crystal structure. These interactions could include classical hydrogen bonds, such as those involving the carboxylic acid and amide functional groups (O-H···O, N-H···O). Other weaker interactions, like halogen bonding involving the fluorine atom, C-H···F interactions, and π-π stacking between the aromatic rings, would also be investigated. Hirshfeld surface analysis is a modern computational tool that would be employed to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing.

Conformational Analysis in the Crystalline State

The single-crystal X-ray diffraction data would provide the precise conformation of the molecule as it exists in the crystalline state. This would include the dihedral angles between the planes of the benzoic acid ring, the furan ring, and the amide linkage. This information is crucial for understanding the preferred spatial arrangement of the different molecular fragments, which is influenced by both intramolecular steric effects and the intermolecular interactions present in the crystal. This solid-state conformation can have significant implications for the compound's physical and biological properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the structural and electronic properties of molecules like 4-Fluoro-2-(furan-3-amido)benzoic acid. Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed for these calculations.

Geometry Optimization and Molecular Conformation Determination

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Due to the presence of rotatable single bonds—specifically the amide bond (C-N) and the bonds connecting the furan (B31954) and benzoic acid rings to the amide group—the molecule can exist in several different conformations. DFT calculations can predict the relative energies of these conformers to identify the global minimum energy structure. For similar aromatic amide molecules, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov For instance, an intramolecular hydrogen bond could potentially form between the amide hydrogen and the oxygen of the carboxylic acid group, or between the carboxylic acid hydrogen and the amide oxygen.

Potential Energy Surface (PES) Exploration and Conformational Landscapes

A more detailed understanding of the molecule's flexibility is achieved by exploring its Potential Energy Surface (PES). A PES scan involves systematically changing a specific dihedral angle and calculating the energy at each step, revealing the energy barriers between different conformations. For this compound, PES scans would be crucial for understanding the rotational barriers around the key single bonds. This analysis helps to map out the conformational landscape, identifying various local energy minima and the transition states that connect them. Such studies on related molecules like 4-ethoxy-2,3-difluoro benzamide (B126) have been performed to find the most stable conformer by rotating key dihedral angles. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic properties of a molecule are critical to understanding its reactivity and potential applications. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. In related benzoic acid derivatives, this gap has been calculated to assess stability and potential for charge transfer within the molecule. actascientific.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface: An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atom, identifying them as potential sites for hydrogen bonding or electrophilic interaction. dntb.gov.uaresearchgate.net

| Parameter | Significance | Predicted Location on this compound |

|---|---|---|

| HOMO | Region of electron donation (nucleophilic) | Likely distributed over the furan and benzene (B151609) rings |

| LUMO | Region of electron acceptance (electrophilic) | Likely localized on the benzoic acid and amide groups |

| MEP Negative Potential (Red) | Electron-rich sites, susceptible to electrophilic attack | Oxygen atoms (carbonyl, carboxyl), Fluorine atom |

| MEP Positive Potential (Blue) | Electron-poor sites, susceptible to nucleophilic attack | Hydrogen atoms (amide, carboxyl) |

Population Analysis (e.g., Mulliken Population Analysis)

Population analysis methods, such as Mulliken population analysis, are used to calculate the partial atomic charges on each atom in the molecule. semanticscholar.org This information complements the MEP surface by quantifying the charge distribution. The analysis for this compound would reveal how the electron-withdrawing effects of the fluorine atom and the amide and carboxyl groups influence the charge distribution across the aromatic rings. These atomic charges are valuable for understanding intermolecular interactions and for parameterizing molecular mechanics force fields used in simulations. Studies on similar molecules have utilized Mulliken charge analysis to understand the distribution of charge and its effect on the molecule's properties. researchgate.netsemanticscholar.org

Calculation of First-Order Hyperpolarizability

First-order hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β₀ values are of interest for applications in optoelectronics. DFT calculations are a reliable method for predicting this property. The calculation for this compound would involve determining the dipole moment and polarizability tensors. The presence of electron-donating (amino group) and electron-accepting (carboxyl group) moieties connected through a π-conjugated system can lead to significant NLO properties. Computational studies on analogous compounds have shown that intramolecular charge transfer is a key factor for a high hyperpolarizability value. actascientific.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve selecting a relevant protein target. Given the structural motifs present in the molecule (benzoic acid, amide), potential targets could include enzymes like cyclooxygenases (COX), kinases, or other proteins where similar structures are known to bind. nih.govrjptonline.org

The simulation would place the flexible ligand into the binding site of the rigid or flexible receptor and score the different poses based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol). The results would identify the most likely binding mode and the key intermolecular interactions, such as:

Hydrogen bonds: between the amide or carboxyl groups and polar amino acid residues.

Hydrophobic interactions: between the furan and benzene rings and nonpolar residues.

Halogen bonds: potentially involving the fluorine atom.

Analysis of these interactions provides insight into the structural basis of the molecule's potential biological activity. dntb.gov.uanih.gov

Ligand-Target Interaction Profiling

The interaction of this compound with a biological target is predicted to be governed by a combination of non-covalent interactions. The unique chemical features of this molecule, including the fluorine atom, the furan ring, the amide linkage, and the benzoic acid moiety, all contribute to its potential binding profile.

Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The carboxylic acid group of the benzoic acid moiety is also a potent hydrogen bond donor (O-H) and acceptor (C=O). Furthermore, the oxygen atom within the furan ring can act as a hydrogen bond acceptor. These interactions are crucial for the specificity of ligand binding to a protein target.

Hydrophobic Interactions: The phenyl and furan rings are aromatic and thus hydrophobic. These regions of the molecule can engage in favorable interactions with nonpolar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, and valine. These interactions are a significant driving force for ligand binding.

Halogen Bonding: The fluorine atom on the benzoic acid ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair of electrons on a nitrogen or sulfur atom in an amino acid residue. The strength of this interaction can be modest but can play a crucial role in ligand-protein recognition. nih.govacs.org Fluorination has become a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeation, and the role of fluorine in protein-ligand interactions is increasingly recognized. nih.gov

Pi-Stacking: The aromatic furan and phenyl rings can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. These interactions, which can be face-to-face or edge-to-face, contribute to the stability of the ligand-protein complex. Molecular docking studies of other furan-containing compounds have highlighted the importance of pi-pi stacking interactions for successful binding. ijper.org

A summary of the potential interactions is presented in the table below.

| Interaction Type | Molecular Moiety | Potential Interacting Residues |

| Hydrogen Bond Donor | Amide (N-H), Carboxylic Acid (O-H) | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Amide (C=O), Carboxylic Acid (C=O), Furan (O) | Asn, Gln, Arg, Lys, Ser, Thr, Main-chain N-H |

| Hydrophobic | Phenyl Ring, Furan Ring | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bond | Fluorine | Main-chain C=O, Ser, Thr, Asp, Glu |

| Pi-Stacking | Phenyl Ring, Furan Ring | Phe, Tyr, Trp |

Induced Fit Docking Methodologies for Flexible Systems

Given the inherent flexibility of this compound, particularly around the amide bond, induced fit docking (IFD) methodologies are essential for accurately predicting its binding pose within a protein target. Unlike rigid docking, IFD accounts for the flexibility of both the ligand and the protein binding site. nih.gov This is particularly important as the binding of a ligand can induce conformational changes in the protein to achieve a more stable complex. nih.gov

Several IFD approaches can be employed:

Ligand and Receptor Complex Refinement: This method involves an initial docking of the flexible ligand into a rigid receptor, followed by a refinement step where the side chains of the receptor in the binding pocket are allowed to move. molsoft.com

Multiple Receptor Conformation Docking: This approach uses an ensemble of different receptor conformations, which can be generated from molecular dynamics simulations or from multiple crystal structures. The ligand is then docked into each of these conformations. molsoft.com

Explicit Group Docking: In this method, specific functional groups on key residues within the binding site are treated as flexible during the docking process. molsoft.com

These methods provide a more realistic representation of the binding event and are more likely to identify the correct binding mode for a flexible ligand like this compound.

Prediction of Binding Modes and Identification of Key Residue Interactions

Computational docking simulations can predict the preferred binding orientation of this compound within a target's active site and identify the key amino acid residues involved in the interaction. The predicted binding mode would be the one that maximizes the favorable interactions described in section 4.2.1 and minimizes steric clashes.

Based on the functional groups present, several key interactions can be anticipated:

The carboxylic acid group is likely to form strong hydrogen bonds or salt bridges with positively charged residues such as arginine or lysine, or with polar residues like serine or threonine.

The amide linkage will likely participate in hydrogen bonding with the protein backbone or polar side chains.

The fluorophenyl ring may be oriented towards a hydrophobic pocket, potentially with the fluorine atom forming a halogen bond with a suitable acceptor.

The furan ring can also contribute to hydrophobic and pi-stacking interactions.

The table below illustrates a hypothetical set of key residue interactions based on the chemical nature of the compound.

| Ligand Moiety | Predicted Interacting Residue(s) | Type of Interaction |

| Carboxylic Acid | Arginine (Arg), Lysine (Lys) | Salt Bridge, Hydrogen Bond |

| Amide | Asparagine (Asn), Glutamine (Gln) | Hydrogen Bond |

| Fluorophenyl Ring | Leucine (Leu), Phenylalanine (Phe) | Hydrophobic, Pi-Stacking, Halogen Bond |

| Furan Ring | Tyrosine (Tyr), Tryptophan (Trp) | Pi-Stacking, Hydrophobic |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of the ligand-target complex over time, providing insights into its stability and the nature of the interactions.

Conformational Dynamics and Stability of Ligand-Target Complexes

MD simulations can be used to assess the stability of the predicted binding pose of this compound. By simulating the complex in a solvated environment, one can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues. Studies on other protein-benzoic acid complexes have used these metrics to demonstrate the stability of the simulated systems. nih.gov

The conformational flexibility of the ligand itself is also a critical aspect. The rotation around the amide bond and the bonds connecting the rings to the central amide can be analyzed to understand the accessible conformations of the ligand when bound to the target. The conformational preferences of aromatic amides are influenced by the electronic properties and steric hindrance of the substituents. acs.orgnih.gov

Analysis of Interaction Dynamics and Water Networks

MD simulations allow for a detailed analysis of the dynamics of the interactions between this compound and the protein target. The persistence of hydrogen bonds, halogen bonds, and hydrophobic contacts over the simulation time can be quantified. This provides a more nuanced understanding of the key interactions that contribute to binding affinity than static docking poses alone.

Furthermore, MD simulations are invaluable for studying the role of water molecules in the binding site. Water molecules can mediate interactions between the ligand and the protein or be displaced upon ligand binding, which has significant energetic consequences. acs.orgnih.govnih.gov The analysis of water networks can reveal the presence of conserved water molecules that play a crucial role in stabilizing the complex. nih.govmassbio.org For a molecule like this compound, understanding the dynamics of water molecules around its polar groups is essential for a complete picture of its binding thermodynamics.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluoro Substitution Position and Nature on Molecular Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and lipophilicity. sci-hub.boxnih.gov The fluorine atom on the benzoic acid ring of the title compound has a profound influence on its molecular interactions.

The position of the fluorine atom is critical. In 4-Fluoro-2-(furan-3-amido)benzoic acid, the fluorine is at the C4 position, para to the amide group and meta to the carboxylic acid. This placement exerts a strong electron-withdrawing effect through induction, which can influence the acidity (pKa) of both the carboxylic acid and the amide N-H proton. sci-hub.box This modulation of electronic properties can significantly impact the strength of ionic interactions and hydrogen bonds with a biological target.

Fluorine can also participate in various non-covalent interactions. Although a weak hydrogen bond acceptor, the C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups and other polarized functionalities within a protein binding pocket. nih.gov The introduction of fluorine can also enhance hydrophobic interactions and lead to more closely packed molecular structures, which can be beneficial for charge transport and binding. nih.govnih.gov

Systematic studies often involve synthesizing analogues with fluorine at different positions (e.g., C3, C5, C6) or with multiple fluorine substitutions (e.g., 2,4-difluoro). sci-hub.box The resulting changes in activity help to map the electronic and steric requirements of the target's binding site. For instance, moving the fluorine to the C5 position might alter the molecule's dipole moment and its ability to interact with specific residues in the target protein.

| Compound Analogue | Substitution Position | Anticipated Electronic Effect | Potential Impact on Binding Interactions |

|---|---|---|---|

| 4-Fluoro (Lead Compound) | C4 (para to amide) | Strong inductive withdrawal, weak resonance donation | Modulates pKa of COOH and NH; potential for C-F•••H-X or C-F•••C=O interactions. |

| 5-Fluoro Analogue | C5 (meta to amide) | Primarily inductive electron withdrawal | Alters overall molecular dipole; may probe sensitivity to electronic changes at this position. |

| 6-Fluoro Analogue | C6 (ortho to amide) | Strong inductive withdrawal | Potential for steric hindrance; may force a change in the amide linker conformation. |

| Unsubstituted Analogue | None | Baseline electronic profile | Serves as a reference to quantify the contribution of the fluorine atom to binding affinity. |

Role of Furan (B31954) Ring Orientation and Substitution on SAR

The furan ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. ijabbr.comutripoli.edu.ly It serves as a crucial pharmacophoric element, with its oxygen atom capable of acting as a hydrogen bond acceptor. The aromatic nature of the furan ring also allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site.

Modifying the furan ring with various substituents is a common strategy to probe the SAR. researchgate.net Introducing small alkyl groups (e.g., methyl) at the C2 or C5 positions can explore hydrophobic pockets, while adding polar groups (e.g., hydroxymethyl) can test for potential new hydrogen bonding interactions. The biological activity of furan derivatives can be highly sensitive to even slight changes in the substitution pattern. utripoli.edu.ly

| Substitution Position | Substituent | Potential Interaction Probed | Expected Outcome |

|---|---|---|---|

| C5 | -CH₃ | Hydrophobic pocket | Increased affinity if a hydrophobic pocket is present. |

| C5 | -Cl | Hydrophobic/polar interactions | May enhance binding through halogen bonding or by occupying a specific pocket. |

| C2 | -OCH₃ | Hydrogen bond acceptor | Could form a new hydrogen bond with a donor residue. |

| C4 | -CH₂OH | Hydrogen bond donor/acceptor | May establish new polar contacts, potentially increasing solubility and affinity. |

Influence of Amide Linker Conformation and Modifications on Binding Affinity

The amide linker is a critical structural component that connects the fluorobenzoic acid and furan moieties. Its relative rigidity and defined geometry play a crucial role in positioning the two aromatic rings correctly for optimal interaction with the target. The planarity of the amide bond restricts the number of available conformations, which can be entropically favorable for binding.

The conformation of the linker is influenced by potential intramolecular hydrogen bonds, for example, between the amide N-H and the oxygen of the ortho-carboxylic acid. This interaction can create a pseudo-ring structure that significantly constrains the molecule's flexibility, pre-organizing it for binding. The flexibility and length of linkers are known to have a significant influence on the binding affinity of molecules. researchgate.net

Modifications to the amide linker are a key aspect of SAR studies.

N-Alkylation: Replacing the amide proton with a methyl group (N-methylation) removes a hydrogen bond donor site. This change can differentiate between the importance of the N-H as a donor in receptor binding versus its role in maintaining a specific conformation through intramolecular hydrogen bonding.

Amide Isosteres: Replacing the amide bond with other groups that mimic its geometry but have different electronic properties (bioisosteres) can improve metabolic stability or fine-tune binding. Examples include reverse amides, alkenes, or triazoles.

| Modification | Structural Change | Rationale for Modification | Possible Impact on Binding Affinity |

|---|---|---|---|

| N-Methylation | Removes N-H hydrogen bond donor | Probe the importance of the H-bond donor; may increase metabolic stability. | Decrease if N-H is a key H-bond donor; Increase if it prevents an unfavorable conformation. |

| Reverse Amide | Reverses orientation of C=O and N-H | Alters the directionality of hydrogen bonding. | Significant change; affinity may increase or decrease depending on receptor's H-bond donor/acceptor arrangement. |

| Thioamide Replacement | C=O replaced with C=S | Modifies H-bonding ability and electronics. | Can alter bond lengths and angles, impacting the overall conformation and fit. |

Bioisosteric Modifications of the this compound Scaffold

Bioisosteric replacement is a cornerstone of drug design used to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity. nih.gov This strategy involves replacing a functional group with another that has similar physical or chemical properties. nih.govresearchgate.net The this compound scaffold offers several opportunities for such modifications.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a site of metabolic liability and can impact cell permeability. Common bioisosteres include tetrazole, acyl sulfonamide, or hydroxamic acid. A tetrazole ring, for example, mimics the acidity and planar nature of a carboxylic acid but can offer improved metabolic stability and oral bioavailability. taylorandfrancis.com

Furan Ring Bioisosteres: The furan ring can be replaced by other five- or six-membered aromatic heterocycles. Thiophene is a classic bioisostere for furan. Other possibilities include thiazole, oxazole, or pyridine (B92270), each offering a different arrangement of heteroatoms and hydrogen bonding capabilities.

Amide Bond Bioisosteres: As mentioned previously, the amide bond can be replaced to enhance stability or alter conformation. 1,2,3-Triazoles are increasingly popular amide bond mimics that are stable and can maintain a similar spatial arrangement of substituents.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide | Improve metabolic stability, pKa, and cell permeability. taylorandfrancis.com |

| Furan Ring | Thiophene, Thiazole, Pyridine | Modulate electronics, hydrogen bonding capacity, and metabolic stability. |

| Amide Linker (-CO-NH-) | 1,2,3-Triazole, Reverse Amide | Enhance stability against hydrolysis by proteases. |

| Fluorine (-F) | Chlorine (-Cl), Cyano (-CN), Methyl (-CH₃) | Fine-tune electronics, lipophilicity, and steric profile. |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues based on the this compound scaffold, a QSAR model can be invaluable for predicting the activity of unsynthesized compounds and guiding future design efforts.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure. They are typically categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents, partial atomic charges, and dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule. Common examples are molar refractivity (MR), van der Waals volume, and Taft steric parameters (Es).

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeation and binding to hydrophobic pockets. The most common descriptor is the partition coefficient, logP.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices, which describe the degree of branching.

Once the descriptors are calculated and the biological activity (e.g., IC₅₀ or Kᵢ values) is measured for a training set of compounds, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate an equation that relates the biological activity to the most relevant descriptors.

A hypothetical QSAR equation for this series might look like:

log(1/IC₅₀) = k₁ * logP + k₂ * σ + k₃ * MR + C

In this equation:

log(1/IC₅₀) represents the biological activity.

logP represents hydrophobicity. A positive coefficient (k₁) would suggest that increasing hydrophobicity enhances activity.

σ (Hammett constant) for a substituent on one of the rings represents its electronic effect. A positive coefficient (k₂) would indicate that electron-withdrawing groups are favorable.

MR (molar refractivity) for a substituent represents its steric bulk. A negative coefficient (k₃) might suggest that bulky groups are detrimental to activity, possibly due to steric clashes in the binding site.

C is a constant.

The validity and predictive power of the QSAR model are then assessed using a separate test set of compounds that were not used in the model's development. A validated QSAR model becomes a powerful tool for the in silico screening of virtual libraries of related compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov

Reaction Mechanism Studies of 4 Fluoro 2 Furan 3 Amido Benzoic Acid Transformations

Mechanistic Pathways of Amide Bond Formation

The formation of the amide bond in 4-Fluoro-2-(furan-3-amido)benzoic acid involves the reaction of 2-amino-4-fluorobenzoic acid with an activated form of furan-3-carboxylic acid. The most common mechanistic pathway is a nucleophilic acyl substitution.

The reaction is typically initiated by the activation of the carboxylic acid group of furan-3-carboxylic acid to enhance its electrophilicity. This can be achieved through several methods:

Conversion to an Acyl Halide: Furan-3-carboxylic acid can be converted to a more reactive acyl halide, such as furan-3-carbonyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-fluorobenzoic acid then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan-3-carbonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate the direct amidation of furan-3-carboxylic acid with 2-amino-4-fluorobenzoic acid. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The kinetics of such reactions are often independent of the concentration of HOBt, indicating that the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. nih.gov

The general mechanism involving a coupling reagent proceeds through the formation of an activated ester or a similar intermediate, which is then susceptible to nucleophilic attack by the amino group of 2-amino-4-fluorobenzoic acid. The reaction culminates in the formation of the amide and a stoichiometric amount of by-products derived from the coupling reagent.

| Coupling Agent | Typical Additive | Common By-product |

| DCC | HOBt | Dicyclohexylurea (DCU) |

| EDC | HOBt | 1-ethyl-3-(3-dimethylaminopropyl)urea |

| HATU | - | Tetramethylurea |

| PyBOP | - | Tris(pyrrolidino)phosphine oxide |

Understanding Side Reactions and By-Product Formation during Synthesis

The synthesis of this compound is not without the potential for side reactions and the formation of by-products. A clear understanding of these pathways is essential for optimizing reaction conditions and purification procedures.

Potential Side Reactions and By-products:

Diacylation: The starting material, 2-amino-4-fluorobenzoic acid, possesses two nucleophilic sites: the amino group and the carboxylate group (under basic conditions). While the amino group is generally more nucleophilic, under certain conditions, particularly with a large excess of the acylating agent, diacylation could occur, leading to the formation of an N,O-diacylated product or an N-acylated anhydride.

Self-Condensation: Anthranilic acid derivatives can undergo self-condensation, especially at elevated temperatures, to form phenoxazinone derivatives. While the reaction conditions for amide formation are typically mild, this possibility should be considered.

Isomer Formation: During the synthesis of precursors like 4-fluoro-2-methylbenzoic acid, the formation of ortho- and para-isomers is a common issue that necessitates purification steps such as recrystallization to isolate the desired isomer. google.com Similar challenges could arise in the synthesis of the 2-amino-4-fluorobenzoic acid precursor.

Reaction with Solvent or Impurities: If the reaction is not conducted under anhydrous conditions, the activated furan-3-carboxylic acid intermediate can react with water to regenerate the carboxylic acid, thus reducing the yield of the desired amide.

Furan (B31954) Ring Opening: The furan ring is known to be sensitive to strong acids and oxidizing agents. Under harsh reaction conditions, the furan moiety could potentially undergo ring-opening or other degradation reactions.

| Potential By-product | Origin | Mitigation Strategy |

| Furan-3-carboxylic acid | Hydrolysis of activated intermediate | Use of anhydrous solvents and reagents |

| Diacylated product | Excess acylating agent | Stoichiometric control of reactants |

| Isomeric benzoic acids | Non-regioselective synthesis of precursors | Purification of starting materials |

| Self-condensation products | High reaction temperatures | Maintaining mild reaction conditions |

Catalytic Approaches and Reaction Kinetics of Key Transformations

To enhance the efficiency and sustainability of the amide bond formation, various catalytic methods can be employed. These approaches often lead to higher yields, milder reaction conditions, and reduced waste generation compared to stoichiometric methods.

Catalytic Methods:

Lewis Acid Catalysis: Lewis acids such as titanium(IV) fluoride (B91410) (TiF₄) and various boron-based catalysts (e.g., boronic acids) have been shown to be effective for direct amidation reactions. researchgate.netcatalyticamidation.info The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. This method offers the advantage of proceeding without the need for stoichiometric activating agents. catalyticamidation.info

Enzymatic Catalysis: Biocatalysts, such as certain lipases and proteases, can catalyze the formation of amide bonds with high chemo- and regioselectivity under mild conditions. nih.gov While not yet specifically reported for this compound, enzymatic approaches represent a green alternative to traditional chemical methods.

Reaction Kinetics:

The rate of amide bond formation is influenced by several factors:

Nature of the Activating Group: The reactivity of the activated carboxylic acid derivative plays a crucial role. Acyl chlorides are generally more reactive than activated esters formed in situ by coupling reagents.

Nucleophilicity of the Amine: The electron-donating amino group of 2-amino-4-fluorobenzoic acid is a good nucleophile. The presence of the fluorine atom may have a modest electronic effect on the nucleophilicity of the amino group.

Steric Hindrance: Significant steric hindrance around either the amine or the activated carbonyl group can slow down the reaction rate.

Solvent and Temperature: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Higher temperatures generally increase the reaction rate, but can also lead to an increase in side reactions.

Studies on the kinetics of carbodiimide-mediated couplings have shown that the reaction rates can be independent of the concentration of additives like HOBt, suggesting that the initial activation of the carboxylic acid is the rate-limiting step. nih.gov

| Catalyst Type | Example Catalyst | Typical Reaction Conditions |

| Lewis Acid | Titanium(IV) Fluoride (TiF₄) | Refluxing toluene (B28343) researchgate.net |

| Lewis Acid | Boronic Acids | Various organic solvents, often with azeotropic water removal catalyticamidation.info |

| Biocatalyst | Immobilized Lipase | Aqueous or organic media, mild temperatures nih.gov |

Chemical Stability and Degradation Mechanisms

The chemical stability of this compound is determined by the lability of its constituent functional groups under various conditions.

Amide Bond Hydrolysis: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions, particularly at elevated temperatures, to yield 2-amino-4-fluorobenzoic acid and furan-3-carboxylic acid. The rate of hydrolysis is dependent on the pH and temperature. Lewis acids can also catalyze the cleavage of amide bonds. nih.gov

Furan Ring Degradation: The furan ring is susceptible to degradation under certain conditions. Strong acids can lead to polymerization or ring-opening. Oxidative conditions can also lead to the degradation of the furan moiety. universiteitleiden.nlnih.gov Ozonolysis, for instance, can lead to the opening of the furan ring. researchgate.net The metabolic degradation of furan-containing compounds can proceed via the formation of reactive intermediates. nih.gov

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at very high temperatures, although this is unlikely to be a significant degradation pathway under normal storage and handling conditions.

Fluorine Substitution: The carbon-fluorine bond is generally very strong and stable. Nucleophilic aromatic substitution of the fluorine atom would require harsh conditions and is not a likely degradation pathway under normal circumstances.

Advanced Derivatization and Analytical Applications of Furo Amido Benzoic Acid Derivatives

Chemical Modification Strategies for Functional Group Diversification

The strategic modification of 4-Fluoro-2-(furan-3-amido)benzoic acid allows for the diversification of its functional groups, enabling the synthesis of a library of related compounds with altered physicochemical properties such as solubility, volatility, and reactivity.

The carboxylic acid group is a primary target for derivatization, with esterification being one of the most common and effective modification strategies. This reaction converts the polar carboxyl group into a less polar ester, which can significantly alter the molecule's properties. Standard esterification methods, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). researchgate.net This process is widely used for converting various benzoic acid derivatives into their corresponding esters. researchgate.net

The reaction involves the condensation of the carboxyl group and the hydroxyl group of the alcohol, with the elimination of water. gcms.cz The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of various alkyl or aryl groups. This versatility is crucial for tuning the derivative's properties for specific applications. For instance, converting the acid to its methyl or ethyl ester can increase its volatility for gas chromatographic analysis.

| Reactant Alcohol | Product Name | Potential Application |

|---|---|---|

| Methanol | Methyl 4-fluoro-2-(furan-3-amido)benzoate | Increased volatility for GC analysis, intermediate for further synthesis |

| Ethanol (B145695) | Ethyl 4-fluoro-2-(furan-3-amido)benzoate | Increased volatility and altered solubility profile |

| Propanol | Propyl 4-fluoro-2-(furan-3-amido)benzoate | Further modification of lipophilicity |

| Benzyl alcohol | Benzyl 4-fluoro-2-(furan-3-amido)benzoate | Introduction of a UV-active group, potential prodrug development |

Beyond the carboxylic acid, both the furan (B31954) and benzene (B151609) rings offer opportunities for chemical modification, primarily through electrophilic aromatic substitution.

Furan Ring: The furan ring is an electron-rich five-membered heterocycle, making it susceptible to electrophilic attack. researchgate.net However, the furan nucleus can be sensitive to strong acids, which may cause ring-opening. researchgate.net Therefore, reactions must be conducted under carefully controlled conditions. Potential modifications include nitration, halogenation, and Friedel-Crafts acylation, which would introduce new functional groups onto the furan moiety, further diversifying the molecular scaffold. numberanalytics.com

Benzene Ring: The reactivity of the benzene ring is governed by the electronic effects of its three substituents:

Amido Group (-NH-CO-furan): An activating, ortho, para-directing group.

Fluoro Group (-F): A deactivating group via induction, but it is ortho, para-directing due to resonance. researchgate.net

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The combined influence of these groups makes the benzene ring generally deactivated towards electrophilic substitution. However, the powerful ortho, para-directing influence of the amido group would likely direct any incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The position ortho to the amide and meta to the carboxyl group (position 3) is the most probable site for substitution.

Derivatization for Enhanced Analytical Detection and Separation

Derivatization is a key strategy for overcoming challenges in the analytical detection and separation of molecules like this compound, which may have limited volatility or lack a suitable signal for highly sensitive detection methods.

Gas Chromatography (GC): Due to the high polarity and low volatility of the carboxylic acid group, direct analysis by GC is challenging, often resulting in poor peak shape and low sensitivity. colostate.edu To render the molecule suitable for GC, the carboxylic acid must be converted into a more volatile derivative. gcms.cz Common derivatization strategies include:

Alkylation/Esterification: As discussed in section 7.1.1, converting the acid to its methyl or ethyl ester increases volatility. Reagents like pentafluorobenzyl bromide (PFBBr) can be used to create derivatives that are highly sensitive to electron capture detection (ECD). researchgate.net

Silylation: This is a widely used method where the active hydrogen of the carboxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). lmaleidykla.lt Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, producing thermally stable and volatile derivatives suitable for GC-MS analysis. usherbrooke.ca

Liquid Chromatography (LC): In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a fluorescent tag (fluorophore) or a strongly UV-absorbing group (chromophore) to the analyte. This is known as pre-column derivatization and significantly enhances detection sensitivity and selectivity. actascientific.com While the aromatic rings in this compound provide inherent UV absorbance, derivatization can enable fluorescence detection, which is typically much more sensitive. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with amines, but specific reagents are also available for carboxylic acids, allowing for their detection at very low concentrations. creative-proteomics.commdpi.com

| Technique | Reagent Class | Example Reagent | Target Functional Group | Purpose |

|---|---|---|---|---|

| GC | Silylating Agent | BSTFA | Carboxylic Acid | Increase volatility and thermal stability usherbrooke.ca |

| GC | Alkylating Agent | PFBBr | Carboxylic Acid | Increase volatility and ECD sensitivity researchgate.net |

| LC | Fluorescent Tagging | (e.g., reagents for carboxyls) | Carboxylic Acid | Enhance detection by fluorescence actascientific.com |

Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. However, detecting small molecules like carboxylic acids can be challenging due to their low ionization efficiency. nih.govnih.gov On-tissue chemical derivatization (OTCD) is a strategy that enhances the detection sensitivity of specific classes of molecules. researchgate.net

For carboxylic acids, reagents have been developed that covalently attach a permanent positive charge to the molecule. acs.org This "charge-tagging" dramatically improves ionization efficiency in positive-ion mode Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. A prominent example is the use of 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP), which reacts with carboxylic acids in the presence of a coupling agent (like HATU or HBTU) to form a stable amide linkage. nih.govacs.org This strategy has been shown to significantly improve the quality of ion images for numerous carboxylic acids in brain tissue. nih.govnih.gov Applying such an OTCD method would be a powerful tool for mapping the distribution of this compound or its metabolites in biological systems with high sensitivity. acs.org

Application in Probe Development for Chemical Biology Research

The structural framework of this compound, combining a fluorescent anthranilic acid scaffold with a versatile furan moiety, makes it an attractive starting point for the development of chemical probes. nih.govrsc.org Fluorescent probes are essential tools in chemical biology for visualizing and quantifying biological targets and processes. rsc.org

Furan-based fluorescent probes have been developed for imaging cancer cells and detecting specific ions. nih.govresearchgate.net The furan ring can be a core component of the fluorophore system, and its derivatives can be synthesized with desirable photophysical properties, such as high quantum yields and large Stokes shifts. nih.govresearchgate.net

The this compound structure could be systematically modified to create novel probes. The carboxylic acid serves as a convenient chemical handle for conjugation to biomolecules or other functional units (e.g., targeting ligands, reaction triggers). Modifications to the furan and benzene rings could be used to fine-tune the probe's fluorescence properties (e.g., wavelength, sensitivity to the local environment). For instance, introducing electron-donating or withdrawing groups can shift the emission wavelength, while attaching specific recognition elements could create "turn-on" or "turn-off" sensors that change their fluorescence upon binding to a target analyte. rsc.org

| Probe Type | Design Strategy | Potential Application |

|---|---|---|

| Ion Sensor | Conjugate an ion-chelating group (e.g., for Fe³⁺) to the carboxylic acid. researchgate.net | Fluorescent detection of specific metal ions in cells. |

| Targeted Imaging Agent | Attach a targeting ligand (e.g., peptide, small molecule) to the carboxylic acid. | Visualize specific cell types or proteins in biological samples. nih.gov |

| Environment-Sensing Probe | Introduce solvatochromic groups to the aromatic rings to make fluorescence sensitive to polarity. nih.gov | Mapping polarity gradients in cellular compartments. |

Future Perspectives in the Research of 4 Fluoro 2 Furan 3 Amido Benzoic Acid

Integration of Multi-Omics Data with Computational Predictions

A significant future direction in understanding the biological role of 4-Fluoro-2-(furan-3-amido)benzoic acid involves the integration of comprehensive multi-omics data with advanced computational analysis. nygen.io This approach provides a holistic view of the compound's effects on biological systems, moving beyond single-target interactions to a systems-level understanding. nygen.io By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build detailed models of the compound's mechanism of action, identify potential biomarkers for efficacy, and predict off-target effects with greater accuracy. northeastern.edu